molecular formula C7H7N3O B113388 2-Amino-4-Methoxynicotinonitrile CAS No. 98651-70-8

2-Amino-4-Methoxynicotinonitrile

Cat. No. B113388
CAS RN: 98651-70-8
M. Wt: 149.15 g/mol
InChI Key: ULYBLKYAFIOZRK-UHFFFAOYSA-N
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Patent
US08785486B2

Procedure details

A mixture of D2 (16 g, 90.39 mmol) in NH4OH (100 ml, 30% in water) was heated at reflux for 3 h. After cooling in an ice bath a yellow solid precipitated. The solid was filtered off, washed with cold isopropanol and dried in vacuo to yield compound D3 (10 g, 76%) as a white solid.
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[CH:4][C:5](=[C:8]([C:11]#[N:12])[C:9]#[N:10])[O:6][CH3:7]>[NH4+].[OH-]>[NH2:12][C:11]1[N:2]=[CH:3][CH:4]=[C:5]([O:6][CH3:7])[C:8]=1[C:9]#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CN(C=CC(OC)=C(C#N)C#N)C
Name
Quantity
100 mL
Type
solvent
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath a yellow solid
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.